

4-Chloro-5-methylpicolinic acid solubility profile

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Compound of Interest

Compound Name: 4-Chloro-5-methylpicolinic acid

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An In-depth Technical Guide to the Solubility Profile of **4-Chloro-5-methylpicolinic Acid**

Abstract

The solubility of an active pharmaceutical ingredient (API) or an agrochemical intermediate is a critical physicochemical property that governs its behavior in various media, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive overview of the solubility profile of **4-Chloro-5-methylpicolinic acid** (CAS No. 882679-14-3). We delve into the theoretical principles governing its solubility, present detailed, field-proven experimental protocols for its determination, and offer insights into the critical factors that modulate its dissolution. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodologies for characterizing this and structurally similar compounds.

Introduction: The Significance of 4-Chloro-5-methylpicolinic Acid

4-Chloro-5-methylpicolinic acid is a heterocyclic building block belonging to the pyridine family. Its structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical industry for the development of novel herbicides^[1]. Understanding its solubility is paramount for optimizing process chemistry, ensuring consistent product quality, and predicting its environmental fate and transport. A thorough solubility profile

is the foundation for rational solvent selection, crystallization process design, and formulation development.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before embarking on solubility studies.

Property	Value	Source
CAS Number	882679-14-3	[1][2]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1][2]
Molecular Weight	171.58 g/mol	[1][2]
Appearance	White to off-white solid (predicted)	General knowledge
Storage	2-8°C, under inert gas	[1]

Theoretical Framework: Predicting Solubility Behavior

The solubility of **4-Chloro-5-methylpicolinic acid** is governed by its molecular structure and the interplay of intermolecular forces with the chosen solvent system.

The "Like Dissolves Like" Principle

This fundamental principle posits that substances with similar polarities are more likely to be soluble in one another[3]. The **4-Chloro-5-methylpicolinic acid** molecule possesses both polar and non-polar characteristics:

- **Polar Features:** The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor.
- **Non-polar Features:** The pyridine ring itself, along with the methyl (-CH₃) and chloro (-Cl) substituents, contributes to the molecule's lipophilicity.

This amphiphilic nature suggests moderate solubility in polar protic solvents (e.g., water, ethanol) and some polar aprotic solvents, with solubility decreasing in non-polar solvents (e.g., hexane). For context, the parent compound, picolinic acid, is highly soluble in water (887 g/L at 20°C) and soluble in ethanol (63 g/L at 20°C)[4]. The addition of the chloro and methyl groups to the ring is expected to increase lipophilicity and thus decrease aqueous solubility compared to the parent compound.

The Critical Influence of pH

As a carboxylic acid, **4-Chloro-5-methylpicolinic acid** is a weak acid. Its solubility in aqueous media is profoundly dependent on the pH of the solution[5][6][7]. The equilibrium between the un-ionized (protonated) form and the ionized (deprotonated) carboxylate form dictates its solubility.

- In Acidic Solutions (Low pH): The carboxylic acid group will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and will have significantly lower aqueous solubility (referred to as the intrinsic solubility, S_0).
- In Basic Solutions (High pH): The carboxylic acid will be deprotonated to form the highly polar carboxylate anion (R-COO⁻). This ionic form is much more soluble in water[8].

Therefore, the aqueous solubility of **4-Chloro-5-methylpicolinic acid** is expected to be minimal at low pH and increase dramatically as the pH rises above its pKa. This relationship is a cornerstone of its characterization.

Caption: pH-dependent ionization and its effect on solubility.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible data, standardized experimental protocols are essential. We describe two gold-standard methods for determining thermodynamic (equilibrium) solubility and pH-dependent solubility.

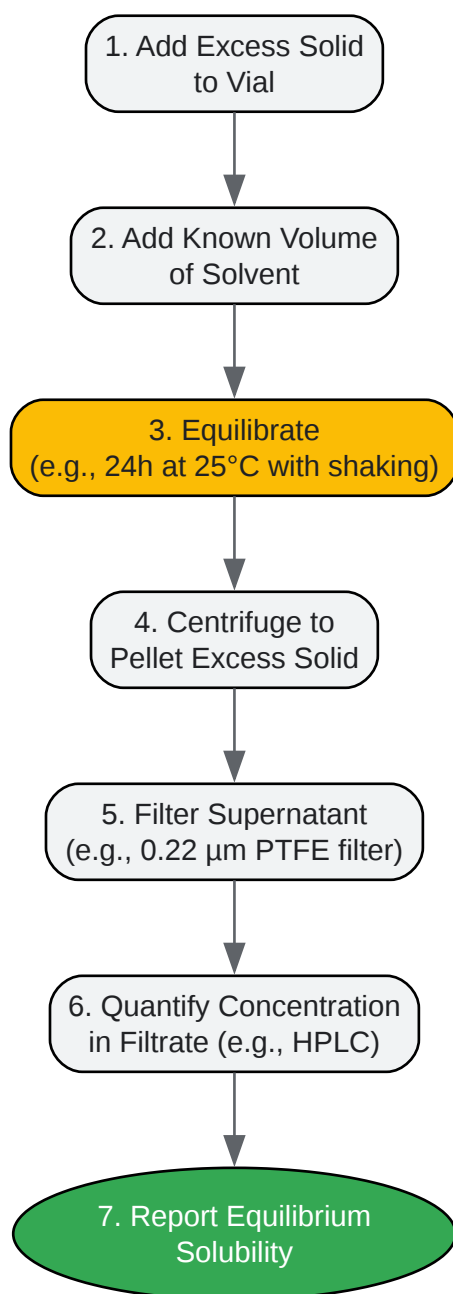
Protocol 1: Equilibrium Solubility via the Shake-Flask Method

The Shake-Flask method is the benchmark for determining thermodynamic solubility[9][10]. It ensures that the solvent is fully saturated with the solute, providing a true equilibrium value.

Expertise & Causality: This method is trusted because it allows sufficient time for the dissolution process to reach equilibrium, avoiding the kinetic artifacts that can arise in high-throughput, precipitation-based assays. The 24-hour incubation period is chosen to be conservative, ensuring that even slowly dissolving compounds reach saturation[9][10]. Centrifugation and filtration are critical to ensure that the quantified sample contains only the dissolved solute, as any suspended micro-particles would artificially inflate the measured solubility[11].

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of solid **4-Chloro-5-methylpicolinic acid** to a series of glass vials. An amount that is visibly in excess after the equilibration period is sufficient (e.g., 5-10 mg).
- **Solvent Addition:** Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, acetonitrile) into each vial.
- **Equilibration:** Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached[9][12].
- **Phase Separation:** After equilibration, allow the vials to stand at the same constant temperature for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm for 15 minutes) to pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that has been pre-validated for low compound binding[11].
- **Quantification:** Dilute the filtrate with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[13][14].
- **Calculation:** Report the solubility in mg/mL or mol/L.



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Caption: Generalized workflow for the Shake-Flask solubility method.

Protocol 2: pH-Solubility Profile via Potentiometric Titration

Potentiometric titration is a highly efficient method for determining both the pKa and the intrinsic solubility (S_0) of ionizable compounds like **4-Chloro-5-methylpicolinic acid**[\[15\]](#)[\[16\]](#)[\[17\]](#).

Expertise & Causality: This technique relies on the precise measurement of pH as a titrant is added. The resulting titration curve provides a wealth of information. The inflection point of the curve for the dissolved compound corresponds to the pKa. When the compound's solubility limit is reached, it begins to precipitate, causing a distinct plateau or change in the slope of the titration curve. By analyzing this deviation, the solubility at various pH values and the pH-independent intrinsic solubility can be calculated with high precision[15][18]. This method is often faster than performing multiple shake-flask experiments at different pH values.

Step-by-Step Methodology:

- **System Setup:** Calibrate a pH electrode and an automated titrator.
- **Sample Preparation:** Create a suspension of a known amount of **4-Chloro-5-methylpicolinic acid** in a known volume of deionized water or a specific ionic strength background electrolyte.
- **Acidification:** Add a small amount of strong acid (e.g., 0.1 M HCl) to the suspension to ensure the starting pH is low and the compound is fully protonated.
- **Titration:** Titrate the suspension with a standardized strong base (e.g., 0.1 M NaOH) at a slow, constant rate. Record the pH and the volume of titrant added throughout the experiment.
- **Data Analysis:** Plot pH versus the volume of NaOH added.
- **pKa and Solubility Calculation:** Analyze the titration curve. The pKa is determined from the pH at the half-equivalence point before precipitation begins. The point at which the curve deviates from that of a fully dissolved sample indicates the start of precipitation. Specialized software or derived equations are used to calculate the intrinsic solubility (S_0) from this data[15][16].

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved compound is the final, critical step in any solubility experiment.

- **High-Performance Liquid Chromatography (HPLC):** This is the preferred method due to its high specificity, sensitivity, and accuracy[11][13]. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (e.g., formic or phosphoric acid) is a typical starting point. Detection is commonly performed using a UV detector at the compound's λ_{max} . A multi-point calibration curve prepared from stock solutions of known concentrations is mandatory for accurate quantification.
- **UV-Vis Spectroscopy:** For a less complex matrix, direct UV-Vis analysis can be used. A calibration curve must be generated in the same solvent matrix as the samples to ensure accuracy. This method is faster but less specific than HPLC[9].

Data Presentation: A Comprehensive Solubility Profile

The collected data should be presented clearly to provide a full picture of the compound's behavior. While experimental data for **4-Chloro-5-methylpicolinic acid** is not publicly available, we provide a template for its presentation and include data for the parent picolinic acid for comparison.

Table 1: Solubility of Picolinic Acid (Reference Compound)

Solvent	Temperature (°C)	Solubility (g/L)	Source
Water	20	887	[4]
Water	~20	~862.5	[19][20]
Ethanol	20	63	[4]
Ethanol	~20	~57.1	[19][20]
Acetonitrile	~20	~17.0	[19][20]

Table 2: Template for Reporting Solubility of **4-Chloro-5-methylpicolinic Acid**

Solvent System	pH	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Deionized Water	(Measured)	25	Experimental Value	Calculated Value
0.1 M HCl	~1	25	Experimental Value	Calculated Value
PBS Buffer	7.4	25	Experimental Value	Calculated Value
0.1 M NaOH	~13	25	Experimental Value	Calculated Value
Ethanol	N/A	25	Experimental Value	Calculated Value
Acetonitrile	N/A	25	Experimental Value	Calculated Value
Hexane	N/A	25	Experimental Value	Calculated Value

Safety and Handling

When working with **4-Chloro-5-methylpicolinic acid**, appropriate safety measures must be followed. While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data from structurally related picolinic acids suggest the following precautions[[21](#)][[22](#)]:

- Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat[[23](#)].
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes[[22](#)][[23](#)].
- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires[[23](#)].

Conclusion

The solubility profile of **4-Chloro-5-methylpicolinic acid** is a multi-faceted characteristic that is essential for its effective application in scientific research and industrial development. Its behavior is dictated by the interplay between its molecular structure and the properties of the solvent, with pH being a particularly dominant factor in aqueous systems. By employing robust, validated methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality data needed to guide process development, formulation, and crystallization studies. This guide provides the theoretical foundation and practical protocols to empower scientists to fully characterize the solubility of this important chemical intermediate.

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